Molecular Weight and Scaffold Size Differentiation Relative to PSNCBAM-1
The target compound (C15H15ClN4O) has a molecular weight of approximately 302.76 g·mol⁻¹, which is 90.12 g·mol⁻¹ smaller than PSNCBAM-1 (C22H21ClN4O, 392.88 g·mol⁻¹) [1][2]. This size reduction arises from the absence of PSNCBAM-1's central phenyl ring and urea linker, yielding a more compact scaffold.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 302.76 g·mol⁻¹ (C15H15ClN4O) |
| Comparator Or Baseline | PSNCBAM-1 (392.88 g·mol⁻¹, C22H21ClN4O) |
| Quantified Difference | -90.12 g·mol⁻¹ (23% smaller) |
| Conditions | Calculated from molecular formulas sourced from ChemSrc and published PSNCBAM-1 characterization |
Why This Matters
Smaller molecular weight often correlates with improved solubility and permeability, which can influence both in vitro assay performance and potential CNS penetration for CB1-targeted studies.
- [1] ChemSrc. 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide. Molecular formula C15H15ClN4O. View Source
- [2] Horswill JG, et al. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors. Br J Pharmacol. 2007;152(5):805-814. (Figure 1 for PSNCBAM-1 structure). View Source
